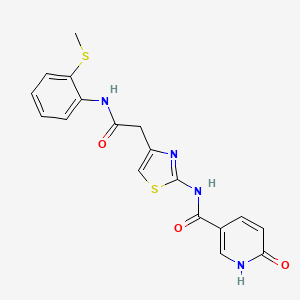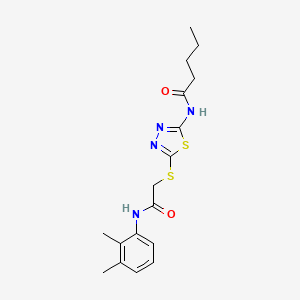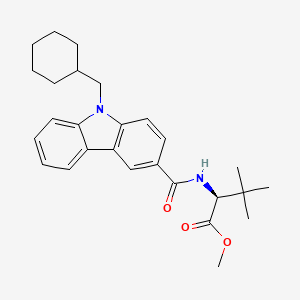![molecular formula C12H22N2 B2813941 1,1-Dimethyl-2-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene}hydrazine CAS No. 1980010-99-8](/img/structure/B2813941.png)
1,1-Dimethyl-2-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene}hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-2-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene}hydrazine, commonly known as DMTS, is a chemical compound that has been widely studied for its potential use in scientific research. DMTS is a derivative of the bicyclic terpene, pinene, and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of DMTS is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes in bacterial and fungal cells, leading to their death. DMTS has also been found to disrupt the nervous system of insects, leading to their paralysis and death.
Biochemical and Physiological Effects:
DMTS has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, including Staphylococcus aureus and Candida albicans. DMTS has also been found to have insecticidal properties, leading to the death of various insects, including mosquitoes and fruit flies.
Vorteile Und Einschränkungen Für Laborexperimente
DMTS has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it has been found to have potent antibacterial, antifungal, and insecticidal properties. However, DMTS also has some limitations. It is difficult to obtain in large quantities, and it has not been extensively studied for its potential toxicity to humans and other animals.
Zukünftige Richtungen
There are several future directions for the study of DMTS. One potential area of research is the development of new antibiotics and insecticides based on the structure of DMTS. Another area of research is the study of the potential toxicity of DMTS to humans and other animals. Finally, the use of DMTS as a potential treatment for bacterial and fungal infections in humans and animals could also be explored.
Synthesemethoden
DMTS can be synthesized through the reaction of pinene with hydrazine hydrate under reflux conditions. The reaction yields a mixture of DMTS and its isomer, which can be separated through fractional distillation. The purity of the compound can be further enhanced through recrystallization.
Wissenschaftliche Forschungsanwendungen
DMTS has been studied for its potential use in various scientific research applications. It has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. DMTS has also been found to have insecticidal properties, making it a potential candidate for the development of new insecticides.
Eigenschaften
IUPAC Name |
N-methyl-N-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2/c1-11(2)9-6-7-12(11,3)10(8-9)13-14(4)5/h9H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWRFMZVFNRLOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=NN(C)C)C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethyl-2-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene}hydrazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2813864.png)
![N,N-Dimethyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2813866.png)
![3-chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2813867.png)

![rac-(5S,8aS)-5-Benzyl-3-oxohexahydrooxazolo[4,3-c][1,4]oxazine-8a-carbonitrile](/img/structure/B2813869.png)
![(2-Methylsulfonylpyrimidin-4-yl)-(1-oxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2813870.png)
![4-benzoyl-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2813871.png)

![9-bromo-6-isopropyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2813877.png)
![4-(2-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2813879.png)